Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride
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Overview
Description
Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C10H14N2O2.2HCl. It is a derivative of pyridine and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride typically involves the reaction of methyl 2-amino-2-(pyridin-3-yl)propanoate with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride include:
- Methyl 2-amino-2-methyl-3-(pyridin-2-yl)propanoate dihydrochloride
- Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
methyl 2-amino-2-pyridin-3-ylpropanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-9(10,8(12)13-2)7-4-3-5-11-6-7;;/h3-6H,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJCGEBRTXZVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)(C(=O)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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